molecular formula C15H22N4O2S B2402473 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione CAS No. 332033-60-0

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

Cat. No.: B2402473
CAS No.: 332033-60-0
M. Wt: 322.43
InChI Key: OTDVNLTYMMNEQM-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with hexyl, methyl, and prop-2-enylsulfanyl groups

Scientific Research Applications

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione has several scientific research applications:

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazard information would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is unique due to the presence of the prop-2-enylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-4-6-7-8-9-19-11-12(16-15(19)22-10-5-2)18(3)14(21)17-13(11)20/h5H,2,4,6-10H2,1,3H3,(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVNLTYMMNEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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